
Brasofensine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brasofensine maleate is a useful research compound. Its molecular formula is C20H24Cl2N2O5 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Brasofensine acts by inhibiting the synaptic dopamine transporter, thereby prolonging the action of dopamine in the synaptic cleft. This mechanism is particularly beneficial in Parkinson's disease, where dopaminergic neurons are progressively lost. The compound has been shown to stimulate locomotor activity and reverse akinesia in animal models of Parkinson's disease .
Key Pharmacokinetic Data
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 24 hours in humans, significantly longer than in animal models (2 hours in rats and 4 hours in monkeys) .
- Metabolism : Undergoes extensive first-pass metabolism with major metabolites being glucuronides .
Parkinson's Disease Treatment
Brasofensine was evaluated in clinical trials to assess its safety and efficacy when combined with standard treatments like levodopa/carbidopa. A notable Phase II trial indicated that doses up to 4 mg were well tolerated among patients with moderate Parkinson's disease, although no significant changes in motor performance were observed .
Table 1: Summary of Clinical Trial Findings on Brasofensine
Study Type | Participants | Dosage Range | Key Findings |
---|---|---|---|
Phase II Trial | 8 men | 0.5 - 4 mg | Safe and well tolerated; mild adverse events noted |
Crossover Study | 8 men | 0.5 - 4 mg | No significant change in disability scores |
Efficacy and Safety Profile
In a crossover study involving patients with moderate Parkinson's disease, brasofensine was administered alongside their regular medication. The study found that while the compound was safe, the expected improvements in motor function were not statistically significant across the doses tested .
Adverse Effects
The most common adverse events reported during trials included headache, insomnia, dizziness, and gastrointestinal disturbances. These effects were generally mild and did not lead to discontinuation of treatment .
Propriétés
Formule moléculaire |
C20H24Cl2N2O5 |
---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(E)-1-[(1R,2S,3R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O.C4H4O4/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;5-3(6)1-2-4(7)8/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b19-9+;2-1-/t11-,12-,13-,16+;/m0./s1 |
Clé InChI |
XVXRAWKEYKMWFS-SOMFYRHDSA-N |
SMILES isomérique |
CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.